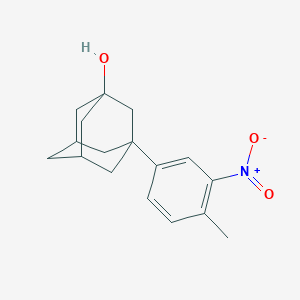

3-(4-Methyl-3-nitrophenyl)adamantan-1-ol

Description

3-(4-Methyl-3-nitrophenyl)adamantan-1-ol is an adamantane derivative featuring a hydroxyl group at the 1-position of the adamantane core and a 4-methyl-3-nitrophenyl substituent at the 3-position. Adamantane derivatives are known for their rigid, cage-like structure, which enhances metabolic stability and binding affinity in pharmaceutical applications.

Properties

CAS No. |

5217-31-2 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

3-(4-methyl-3-nitrophenyl)adamantan-1-ol |

InChI |

InChI=1S/C17H21NO3/c1-11-2-3-14(5-15(11)18(20)21)16-6-12-4-13(7-16)9-17(19,8-12)10-16/h2-3,5,12-13,19H,4,6-10H2,1H3 |

InChI Key |

MUIITBPPNOOWNI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

1-(4-Methyl-3-nitrophenyl)adamantane (CAS: 26378-29-0)

- Structure : Lacks the hydroxyl group at the 1-position of adamantane.

- Implications : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to 3-(4-Methyl-3-nitrophenyl)adamantan-1-ol. This modification may enhance lipophilicity, favoring blood-brain barrier penetration in neurological applications .

3-{[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]amino}adamantan-1-ol (10b)

- Structure: Features a cyclopropyl-oxazolylmethylamino substituent.

- Key Data : Molecular weight 289.4 g/mol; NMR (δ 5.92 ppm, aromatic proton).

- Research Findings : Demonstrated antiviral activity against influenza A virus M2-S31N channels. The oxazole ring and cyclopropyl group improve metabolic stability compared to nitro-substituted derivatives .

3-{[(5-Bromo-1,2-oxazol-3-yl)methyl]amino}adamantan-1-ol (17b)

- Structure : Bromine substitution on the oxazole ring.

- Key Data : Molecular weight 327.1 g/mol; EI-MS confirmed.

- However, it may also elevate toxicity risks .

(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine (1a)

- Structure : Nitrophenyl group linked via an imine bond instead of a hydroxyl group.

- Key Data : Melting point 117–118°C; FTIR confirms C=N stretch at 1638 cm⁻¹.

- Implications : The imine group introduces pH-dependent reactivity, limiting stability in aqueous environments compared to hydroxylated analogs .

Functional Group Modifications

3-(1-Aminoethyl)adamantan-1-ol

- Structure: Aminoethyl substituent at the 3-position.

- Safety Data: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Unlike nitro-containing derivatives, the amino group increases basicity, enhancing solubility but requiring careful handling .

3-(Hydroxymethyl)adamantan-1-ol

- Structure : Hydroxymethyl group at the 3-position.

- Implications : Additional hydroxyl group significantly improves hydrophilicity, making it suitable for aqueous formulations. However, reduced lipophilicity may limit membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.